molecular formula C10H13FO3 B8279569 2-(4-Fluorophenoxy)-3-methoxy-propan-1-ol

2-(4-Fluorophenoxy)-3-methoxy-propan-1-ol

Cat. No. B8279569
M. Wt: 200.21 g/mol
InChI Key: INIITJYOOWWWNT-UHFFFAOYSA-N
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Patent
US08575352B2

Procedure details

Dissolve 2-(4-fluorophenoxy)propane-1,3-diol (186 mg, 0.99 mmol) in THF (5 mL), and add sodium hydride (60% dispersion in mineral oil, 24 mg, 1 mmol). Stir the mixture for 30 minutes at ambient temperature then add iodomethane (0.4 mL, 4.09 mmol). Stir the reaction at ambient temperature for 16 hours. Remove the solvents under reduced pressure and add water to the residue. Extract with EtOAc three times; collect the EtOAc extracts; dry; and remove the solvents under reduced pressure. Purify the residue via prep-TLC using 1:1 EtOAc:petroleum ether, to give the title compound (50 mg, 31.0%). 1H NMR (300 MHz, CDCl3) δ 7.0 (m, 4H), 4.2-4.5 (m, 2H), 3.8 (m, 2H), 3.55 (m, 1H), 3.35 (m, 2H), 2.35 (bs, 1H), 2.0 (s, 3H).
Name
2-(4-fluorophenoxy)propane-1,3-diol
Quantity
186 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
24 mg
Type
reactant
Reaction Step Two
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Yield
31%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:13]=[CH:12][C:5]([O:6][CH:7]([CH2:10][OH:11])[CH2:8][OH:9])=[CH:4][CH:3]=1.[H-].[Na+].I[CH3:17]>C1COCC1>[F:1][C:2]1[CH:3]=[CH:4][C:5]([O:6][CH:7]([CH2:10][O:11][CH3:17])[CH2:8][OH:9])=[CH:12][CH:13]=1 |f:1.2|

Inputs

Step One
Name
2-(4-fluorophenoxy)propane-1,3-diol
Quantity
186 mg
Type
reactant
Smiles
FC1=CC=C(OC(CO)CO)C=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
24 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.4 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the mixture for 30 minutes at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stir
CUSTOM
Type
CUSTOM
Details
the reaction at ambient temperature for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Remove the solvents under reduced pressure
ADDITION
Type
ADDITION
Details
add water to the residue
EXTRACTION
Type
EXTRACTION
Details
Extract with EtOAc three times
CUSTOM
Type
CUSTOM
Details
collect the EtOAc
CUSTOM
Type
CUSTOM
Details
dry
CUSTOM
Type
CUSTOM
Details
and remove the solvents under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purify the residue

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC=C(OC(CO)COC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 25.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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